molecular formula C14H14N4OS B5131150 (4Z)-2-(1,3-benzothiazol-2-yl)-4-(dimethylaminomethylidene)-5-methylpyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-4-(dimethylaminomethylidene)-5-methylpyrazol-3-one

Cat. No.: B5131150
M. Wt: 286.35 g/mol
InChI Key: HRVHNXUVNDJOMT-NTMALXAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-2-(1,3-benzothiazol-2-yl)-4-(dimethylaminomethylidene)-5-methylpyrazol-3-one is a complex organic compound that features a benzothiazole ring fused with a pyrazolone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(1,3-benzothiazol-2-yl)-4-(dimethylaminomethylidene)-5-methylpyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with an appropriate pyrazolone derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(1,3-benzothiazol-2-yl)-4-(dimethylaminomethylidene)-5-methylpyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds with potentially different properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

(4Z)-2-(1,3-benzothiazol-2-yl)-4-(dimethylaminomethylidene)-5-methylpyrazol-3-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may have potential as a biochemical probe or in the development of bioactive molecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism by which (4Z)-2-(1,3-benzothiazol-2-yl)-4-(dimethylaminomethylidene)-5-methylpyrazol-3-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzothiazol-2-yl)-4-methylpyrazol-3-one: Lacks the dimethylaminomethylidene group, which may affect its reactivity and applications.

    2-(1,3-benzothiazol-2-yl)-4-(methylaminomethylidene)-5-methylpyrazol-3-one: Similar structure but with a different substituent on the pyrazolone ring.

Uniqueness

(4Z)-2-(1,3-benzothiazol-2-yl)-4-(dimethylaminomethylidene)-5-methylpyrazol-3-one is unique due to the presence of the dimethylaminomethylidene group, which can influence its chemical reactivity and potential applications. This structural feature sets it apart from other similar compounds and may provide distinct advantages in specific research or industrial contexts.

Properties

IUPAC Name

(4Z)-2-(1,3-benzothiazol-2-yl)-4-(dimethylaminomethylidene)-5-methylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c1-9-10(8-17(2)3)13(19)18(16-9)14-15-11-6-4-5-7-12(11)20-14/h4-8H,1-3H3/b10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVHNXUVNDJOMT-NTMALXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CN(C)C)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\N(C)C)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.